molecular formula C19H18N2O5 B2659428 2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 942047-38-3

2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Cat. No.: B2659428
CAS No.: 942047-38-3
M. Wt: 354.362
InChI Key: OYVTXLYBPYCFPU-UHFFFAOYSA-N
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Description

2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a synthetic organic compound with the molecular formula C19H18N2O5. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with glycine or another amino acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Fmoc group using a base like piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid undergoes several types of chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

    Bases: Sodium carbonate, piperidine

    Coupling Reagents: DCC, DIC

    Catalysts: DMAP

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid derivative.

Scientific Research Applications

2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Bioconjugation: The compound is used in bioconjugation techniques to link peptides to other molecules, such as fluorescent dyes or drugs.

    Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

    Material Science: The compound is used in the synthesis of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is primarily related to its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glycine: Similar in structure but lacks the carbamoylmethyl group.

    Fmoc-Lysine: Contains an additional amino group on the side chain.

    Fmoc-Serine: Contains a hydroxyl group on the side chain.

Uniqueness

2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is unique due to the presence of the carbamoylmethyl group, which provides additional functionality and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and bioconjugates.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-17(22)9-21(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H2,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVTXLYBPYCFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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